DNA Binding Hyperchromicity: Ni(DBPO)₂Py₂ vs. Ni(DAPO)₂Py₂ — 81% Greater Hyperchromic Response with the Benzophenone Oxime Ligand
In a direct head-to-head comparison within the same study, the nickel(II) mixed ligand complex of 2,4-dihydroxybenzophenone oxime (DBPO) bearing pyridine as a secondary ligand, Ni(DBPO)₂Py₂, exhibited a hyperchromicity of 11.8% upon titration with calf thymus (CT) DNA, compared to only 6.5% for the analogous complex of 2,4-dihydroxyacetophenone oxime (DAPO), Ni(DAPO)₂Py₂ [1]. The imidazole adducts showed a similar trend with Ni(DBPO)₂Im₂ exhibiting higher hyperchromicity than Ni(DAPO)₂Im₂. The binding constants for the parent nickel complexes were in the order of 10⁶ M⁻¹, indicating strong DNA affinity [1]. This demonstrates that replacing the methyl group (in DAPO) with a phenyl group (in DBPO) substantially enhances the DNA intercalative binding capacity of the resulting metal complex.
| Evidence Dimension | DNA binding hyperchromicity (%) of Ni(II) mixed ligand complexes |
|---|---|
| Target Compound Data | Ni(DBPO)₂Py₂: 11.8% hyperchromicity; Ni(DBPO)₂Im₂: comparable enhancement |
| Comparator Or Baseline | Ni(DAPO)₂Py₂: 6.5% hyperchromicity; Ni(DAPO)₂Im₂: 5.8% hyperchromicity |
| Quantified Difference | 81.5% greater hyperchromicity for Ni(DBPO)₂Py₂ vs. Ni(DAPO)₂Py₂ (11.8% vs. 6.5%) |
| Conditions | Absorption titration with calf thymus (CT) DNA in DMF/Tris-HCl buffer; data fitted to intrinsic binding constant equation Kb |
Why This Matters
For researchers designing metallodrug candidates or DNA-targeted probes, the benzophenone oxime scaffold (DBPO) offers nearly double the DNA interaction magnitude compared to the acetophenone analog, directly impacting nuclease efficiency and potential therapeutic index.
- [1] Surendra Babu, M.S.; Krishna, P.G.; Reddy, K.H.; Philip, G.H. Synthesis, characterization and DNA cleavage activity of nickel(II) adducts with aromatic heterocyclic bases. J. Serb. Chem. Soc. 2010, 75(1), 61–74. DOI: 10.2298/JSC1001061B. (Hyperchromicity data: p. 67, lines 301-315; binding constants: p. 68, lines 379-382.) View Source
